An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonamide: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Bromonaphthalene-1-sulfonamide. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on delivering precise data and actionable insights.
Core Chemical Identity and Properties
4-Bromonaphthalene-1-sulfonamide is a halogenated aromatic sulfonamide. Its structure, featuring a naphthalene core, a sulfonamide group, and a bromine substituent, makes it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities.
Structural and Identification Data
The fundamental identifiers and structural representations for 4-Bromonaphthalene-1-sulfonamide are summarized below.
| Identifier | Data | Citation |
| IUPAC Name | 4-bromonaphthalene-1-sulfonamide | [1][2] |
| CAS Number | 90766-48-6 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO₂S | [1][2] |
| Molecular Weight | 286.15 g/mol | [1][3] |
| SMILES | O=S(C1=C2C=CC=CC2=C(Br)C=C1)(N)=O | [2] |
| InChI Key | CZTMGDKMOJRIEI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
This table outlines the key physical and chemical properties of the compound. While specific experimental data for properties like melting and boiling points are not publicly available, data for its immediate precursor, 4-Bromonaphthalene-1-sulfonyl chloride, is provided for context.
| Property | Value | Citation |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at room temperature, sealed in a dry, dark place. | [1][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Melting Point (Precursor) | 82-84 °C (for 4-Bromonaphthalene-1-sulfonyl chloride) | [4] |
Spectroscopic Profile
Detailed experimental spectra for 4-Bromonaphthalene-1-sulfonamide are not widely published. However, based on the functional groups present in its structure, a characteristic spectroscopic profile can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the sulfonamide and aromatic functionalities. Aromatic sulfonamides typically exhibit strong and distinct absorption bands.[5]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3390–3230 |
| C-H (Aromatic) | Stretching | 3100–3000 |
| C=C (Aromatic) | Ring Stretching | 1600–1400 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1344–1317 |
| S=O (Sulfonyl) | Symmetric Stretching | 1187–1147 |
| S-N (Sulfonamide) | Stretching | 924–906 |
Synthesis and Experimental Protocols
The most direct and common method for synthesizing primary aromatic sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia.[2][6]
Proposed Synthesis of 4-Bromonaphthalene-1-sulfonamide
This protocol describes a general procedure for the synthesis of 4-Bromonaphthalene-1-sulfonamide from its commercially available sulfonyl chloride precursor.
Reaction: 4-Bromonaphthalene-1-sulfonyl chloride + 2 NH₃ → 4-Bromonaphthalene-1-sulfonamide + NH₄Cl
Materials and Reagents:
-
4-Bromonaphthalene-1-sulfonyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 4-Bromonaphthalene-1-sulfonyl chloride in a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amination: While stirring vigorously, slowly add an excess (5-10 equivalents) of concentrated aqueous ammonia. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
If the product has precipitated, add water to dissolve the ammonium chloride byproduct.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess ammonia), deionized water, and finally with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure 4-Bromonaphthalene-1-sulfonamide.
Logical and Relational Diagrams
Synthesis Workflow
The following diagram illustrates the logical steps for the laboratory synthesis of 4-Bromonaphthalene-1-sulfonamide.
Role in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug design, often used as a bioisostere for amides or carboxylic acids.[7][8] This diagram shows the conceptual relationship between the sulfonamide core structure and its broad therapeutic applications.
References
- 1. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. echemi.com [echemi.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.7.5. Sulfonamide Synthesis [bio-protocol.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
